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Compound of Interest

Compound Name: M133

Cat. No.: B15585742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of M133 (also known as ML133), a

selective inhibitor of the inwardly rectifying potassium channel Kir2.1. This document

consolidates key information on its chemical properties, biological activity, relevant

experimental protocols, and its role in cellular signaling pathways.

Core Compound Information
M133 is a small molecule identified through high-throughput screening as a potent and

selective inhibitor of the Kir2.1 channel.[1] Its discovery has provided a valuable chemical

probe for studying the physiological and pathological roles of Kir2.x channels.[1]

Physicochemical and Biological Properties
The following table summarizes the key quantitative data for M133.
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Property Value

CAS Number 185669-79-8

Molecular Formula C₁₉H₁₉NO

Molecular Weight 277.36 g/mol

Physical State Solid

Color White

Solubility DMSO: 10 mg/mL (clear, colorless)

Storage Conditions

Store under inert gas (nitrogen or Argon) at 2–8

°C. Following reconstitution, aliquot and freeze

at -20°C. Stock solutions are stable for up to 3

months at -20°C.[1][2]

logP
ca. 4.1 at 25 °C (Indicates potential for

bioaccumulation)

Biological Activity and Selectivity
M133 is a potent inhibitor of Kir2.1 channels with pH-dependent activity.[1] The table below

details its inhibitory concentrations (IC₅₀) against various inwardly rectifying potassium (Kir)

channels.
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Channel IC₅₀ (μM) at pH 7.4 IC₅₀ (μM) at pH 8.5 Notes

Kir2.1 1.8 0.29

Exhibits increased

potency at higher pH.

[1][3]

Kir2.2 Similar to Kir2.1 -

M133 shows little

selectivity among

members of the Kir2.x

family.[1]

Kir2.3 Similar to Kir2.1 -

M133 shows little

selectivity among

members of the Kir2.x

family.[1]

Kir2.6 Similar to Kir2.1 -

M133 shows little

selectivity among

members of the Kir2.x

family.

Kir1.1 (ROMK) > 300 85.5

Demonstrates high

selectivity against

Kir1.1 at physiological

pH.[1]

Kir4.1 76 -
Displays weak activity.

[1]

Kir7.1 33 -
Displays weak activity.

[1]

M133 has been shown to have a relatively clean off-target profile, showing activity in only two

non-Kir2.1-based assays out of 218 high-throughput screening campaigns.[2][4] It also displays

a clean profile in a radioligand binding panel of 68 G protein-coupled receptors (GPCRs), ion

channels, and transporters.[2][4]

Experimental Protocols
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The following are detailed methodologies for key experiments used in the characterization of

M133.

High-Throughput Screening for Kir2.1 Inhibitors
(Thallium Flux Assay)
This protocol describes the fluorescence-based thallium (Tl⁺) flux assay used for the high-

throughput screening that identified M133.[3] Tl⁺ is used as a surrogate for K⁺, and its influx

through the Kir2.1 channel is detected by a Tl⁺-sensitive fluorescent dye.[3]

Materials:

HEK293 cells stably expressing Kir2.1

384-well plates

Tl⁺-sensitive fluorescent dye (e.g., FluxOR™)

Assay buffer

Thallium stimulus buffer

Kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000)

Compound library (including M133)

Procedure:

Cell Plating: Plate HEK293-Kir2.1 cells in 384-well plates and culture overnight.

Dye Loading: Load the cells with a Tl⁺-sensitive fluorescent dye according to the

manufacturer's instructions.

Compound Incubation: Add compounds from the library (typically at a concentration of 10

μM) to the wells and incubate for a specified period (e.g., 20 minutes) at room temperature.

Baseline Fluorescence Reading: Measure the baseline fluorescence using a kinetic imaging

plate reader.
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Thallium Stimulation and Data Acquisition: Add the thallium stimulus buffer to the wells while

continuously recording the fluorescence signal at a defined frequency (e.g., 1 Hz) for a set

duration (e.g., 4 minutes).

Data Analysis: The rate of fluorescence increase corresponds to the influx of Tl⁺ through the

Kir2.1 channels. The inhibitory effect of each compound is calculated by comparing the

fluorescence rate in the presence of the compound to that of control wells (e.g., DMSO

vehicle). Confirmed hits are then subjected to concentration-response analysis to determine

their IC₅₀ values.

Electrophysiological Characterization (Manual Patch
Clamp)
This protocol details the whole-cell patch clamp recording method used to confirm and

characterize the inhibitory effect of M133 on Kir2.1 channels.[1][3]

Materials:

HEK293 cells expressing Kir2.1

Patch clamp rig (amplifier, micromanipulator, microscope)

Borosilicate glass capillaries for pipette fabrication

Intracellular (pipette) solution

Extracellular (bath) solution at various pH levels (e.g., 6.5, 7.4, 8.5)

M133 stock solution

Procedure:

Cell Preparation: Plate cells on coverslips for recording.

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fill with the

intracellular solution.
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Whole-Cell Configuration: Obtain a gigaseal between the patch pipette and a single cell and

then rupture the cell membrane to achieve the whole-cell configuration.

Voltage Protocol: Apply a voltage protocol to the cell. A typical protocol consists of a step to a

hyperpolarizing potential (e.g., -100 mV) to record Kir2.1 currents, followed by a voltage

ramp (e.g., from -100 mV to +100 mV) to monitor the quality of the recording.[1] This protocol

is repeated at regular intervals (e.g., every 10 seconds).

Compound Application: After establishing a stable baseline current, perfuse the bath with the

extracellular solution containing M133 at the desired concentration and pH.

Data Acquisition and Analysis: Record the changes in Kir2.1 current amplitude after the

application of M133. The percentage of inhibition is calculated by comparing the current in

the presence of M133 to the baseline current. Concentration-response curves are generated

to determine the IC₅₀ of M133 at different pH values.

Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways

involving Kir2.1 and the experimental workflow for the discovery of M133.
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Discovery
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Caption: High-throughput screening workflow for the discovery of M133.[3]
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Kir2.1 Signaling in Myoblast Differentiation
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Caption: Role of Kir2.1 in the calcineurin signaling pathway during myoblast differentiation.[5]
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Caption: Involvement of Kir2.1 in the TGF-β1/Smad signaling pathway in myocardial fibrosis.[6]

Generalized Synthetic Workflow for M133 Analogs
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Caption: Generalized synthetic workflow for M133 and its analogs.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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